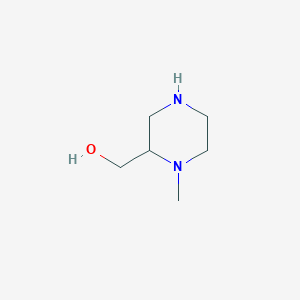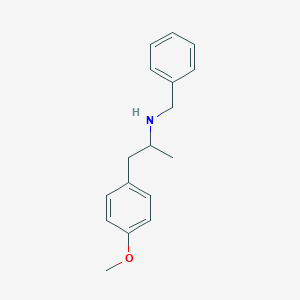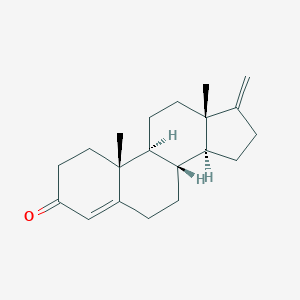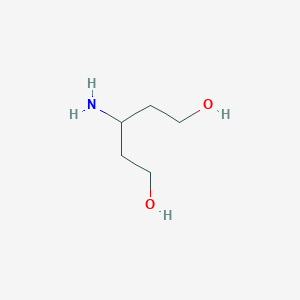
3-Aminopentane-1,5-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Aminopentane-1,5-diol is an organic compound with the molecular formula C5H13NO2. It is a colorless syrupy liquid that is soluble in water and methanol. This compound is of interest due to its unique structure, which includes both an amino group and two hydroxyl groups, making it a versatile intermediate in various chemical syntheses .
Mechanism of Action
Target of Action
It is known that amines, such as 3-aminopentane-1,5-diol, can interact with various biological targets, including enzymes and receptors, due to their ability to form hydrogen bonds .
Mode of Action
This interaction often involves the formation of hydrogen bonds between the amine group and the target .
Biochemical Pathways
It has been used as a substituent in the synthesis of pamapimod, a selective inhibitor of the a-isoform of p38 map kinase
Pharmacokinetics
Amines are generally well-absorbed and can be distributed throughout the body due to their polar nature
Result of Action
As mentioned earlier, it has been used in the synthesis of pamapimod, suggesting that it may have a role in modulating kinase activity .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of amines .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Aminopentane-1,5-diol can be synthesized through several methods. One common approach involves the reduction of 3-nitropentane-1,5-diol using hydrogen in the presence of a palladium catalyst. Another method includes the reductive amination of glutaraldehyde with ammonia or an amine, followed by reduction with sodium borohydride .
Industrial Production Methods: Industrial production of this compound typically involves the catalytic hydrogenation of 3-nitropentane-1,5-diol. This process is carried out under high pressure and temperature conditions to ensure complete reduction of the nitro group to an amino group .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form various amines or alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Various amines or alcohols.
Substitution: Substituted amines.
Scientific Research Applications
3-Aminopentane-1,5-diol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a building block for the synthesis of biologically active molecules.
Medicine: It serves as a precursor in the synthesis of drugs, particularly those targeting the central nervous system.
Industry: This compound is used in the production of polymers, resins, and other industrial chemicals
Comparison with Similar Compounds
3-Aminopentane: A related compound with a similar structure but lacking the hydroxyl groups.
1,5-Pentanediol: A compound with two hydroxyl groups but lacking the amino group.
3-Amino-1,5-pentanediol: Another name for 3-Aminopentane-1,5-diol, emphasizing its structural features
Uniqueness: this compound is unique due to the presence of both an amino group and two hydroxyl groups, which allows it to participate in a wide range of chemical reactions. This versatility makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-aminopentane-1,5-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13NO2/c6-5(1-3-7)2-4-8/h5,7-8H,1-4,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKSNXIYXPKLQD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C(CCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
119.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Acetyldihydro-1H-pyrrolo[1,2-a]imidazole-2,5(3H,6H)-dione](/img/structure/B129559.png)
![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)
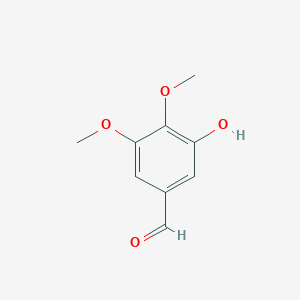
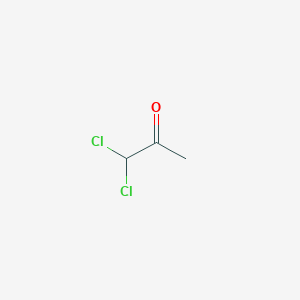
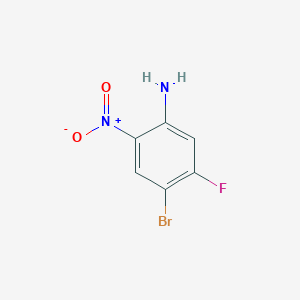
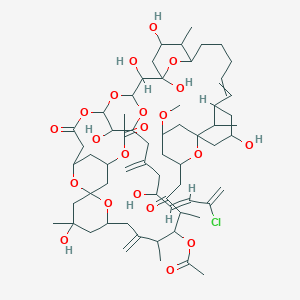
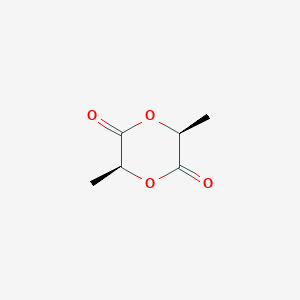
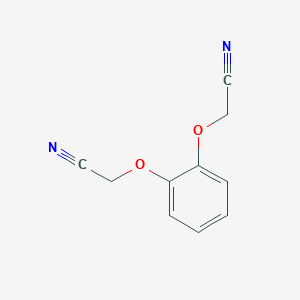
amino]methyl]-3-nitro-4-(phenylmethoxy)benzenemethanol](/img/structure/B129594.png)
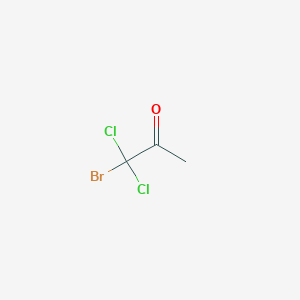
![5-[3-(Cyclopentyloxy)-4-methoxyphenyl]pyrazolidin-3-one](/img/structure/B129601.png)
